3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
Overview
Description
3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a complex organic compound that features a carbazole moiety linked to a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol typically involves the following steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of 9H-carbazole, which can be achieved through the cyclization of diphenylamine with a suitable reagent.
Hydroxypropylation: The carbazole intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Amination: The hydroxypropylated carbazole is subsequently reacted with 3-aminopropanol under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbazole ring or the hydroxypropyl group, potentially yielding reduced carbazole derivatives or alcohols.
Substitution: The amino and hydroxy groups make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagent used.
Scientific Research Applications
3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including polymers and advanced materials.
Materials Science: Due to its unique structural properties, it is investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological macromolecules, while the carbazole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(9H-carbazol-3-yl)propan-1-ol: This compound lacks the hydroxypropylamino group, making it less versatile in terms of chemical reactivity and biological interactions.
9H-carbazole: The parent compound, which lacks the hydroxypropyl and amino groups, limiting its applications compared to 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol.
Uniqueness
This compound is unique due to the presence of both hydroxypropyl and amino groups, which enhance its chemical reactivity and potential for biological interactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-hydroxypropylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHYABCAWRNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386592 | |
Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324773-66-2 | |
Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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